1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 434326-06-4
VCID: VC2042470
InChI: InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
SMILES: C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Molecular Formula: C11H9Cl2N3O2
Molecular Weight: 286.11 g/mol

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

CAS No.: 434326-06-4

Cat. No.: VC2042470

Molecular Formula: C11H9Cl2N3O2

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole - 434326-06-4

Specification

CAS No. 434326-06-4
Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
IUPAC Name 1-benzyl-4-(dichloromethyl)-5-nitroimidazole
Standard InChI InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Standard InChI Key SQNXSXWUOVTBIX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl

Introduction

Chemical Structure and Properties

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole features a five-membered imidazole core with three key substituents:

  • A benzyl group at the N1 position

  • A dichloromethyl group at the C4 position

  • A nitro group at the C5 position

Based on analysis of the closely related isomer 1-benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole, the following physicochemical properties can be estimated:

Table 2.1: Predicted Physicochemical Properties of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

PropertyPredicted ValueMethod of Estimation
Molecular FormulaC₁₁H₉Cl₂N₃O₂Based on chemical structure
Molecular Weight286.11 g/molBased on atomic weights
AppearanceCrystalline solidBased on similar compounds
Predicted Boiling Point~475°C at 760 mmHgExtrapolated from similar compounds
Predicted Density~1.4 g/cm³Based on similar nitroimidazoles
Predicted Flash Point~240°CEstimated from related compounds
Predicted LogP~2.2-2.8Calculated based on structure

It is important to note that these properties are estimated based on the structural similarity to its positional isomer and other related nitroimidazole derivatives, and experimental verification would be required for precise values.

Synthesis Methodologies

Vicarious Nucleophilic Substitution Approach

A promising synthetic route could be adapted from the methodology used for preparing 1-benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole, which involves a vicarious nucleophilic substitution reaction . This approach typically involves:

  • Preparation of 1-benzyl-5-nitro-1H-imidazole as a starting material

  • Reaction with chloroform in the presence of a strong base such as potassium tert-butoxide

  • Formation of the dichloromethyl group at the desired position

The key challenge in this approach would be controlling the regioselectivity to achieve substitution at the C4 position rather than the C5 position.

Alternative Synthetic Route

Another potential synthetic pathway could involve:

  • Starting with 4(5)-nitro-1H-imidazole

  • Selective protection and functionalization to direct the introduction of the dichloromethyl group

  • Benzylation of the N1 position using benzyl halides under basic conditions

  • Final adjustments to obtain the desired substitution pattern

The following scheme presents a hypothetical synthetic pathway based on documented reactions for similar compounds:

Table 3.1: Proposed Synthetic Steps for 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

StepReagentsConditionsExpected YieldReference
Nitration of imidazoleHNO₃, H₂SO₄0-5°C, 2h60-70%Based on
N-benzylationBenzyl chloride, K₂CO₃DMF, 60°C, 12h75-85%Based on
DichloromethylationCHCl₃, t-BuOKTHF, -70°C, 20 min50-60%Based on
PurificationColumn chromatographyHexane/ethyl acetate gradient-Based on

As noted by Crozet et al., the vicarious nucleophilic substitution involving chloroform and potassium tert-butoxide can achieve yields around 80% for similar imidazole derivatives .

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (benzyl)5.2-5.3singlet2H
-CHCl₂6.8-7.0singlet1H
C2-H (imidazole)7.4-7.6singlet1H
Aromatic protons7.2-7.4multiplet5H

Table 4.2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂- (benzyl)50-52
-CHCl₂65-70
C2 (imidazole)136-138
C4 (imidazole)140-142
C5 (imidazole)145-148
Aromatic carbons126-135
Ipso carbon (benzyl)135-137

These predictions are based on the spectroscopic data reported for structurally similar compounds, particularly those documented by researchers studying 1-benzyl-2,4-diphenyl-1H-imidazole and related derivatives .

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretching3050-3100
Aliphatic C-H stretching2900-3000
NO₂ asymmetric stretching1510-1550
NO₂ symmetric stretching1330-1370
C=N stretching1600-1650
C=C stretching1400-1500
C-Cl stretching700-800
Pathogen TypePotential ActivityRationale
Gram-positive bacteriaModerate to highNitroimidazoles have shown activity against S. aureus and B. subtilis
Gram-negative bacteriaModerateRelated compounds show activity against E. coli and P. aeruginosa
Anaerobic bacteriaHighNitroimidazoles are particularly effective against anaerobes
Fungi (Candida species)ModerateNitro-containing imidazoles show varying degrees of antifungal activity
MycobacteriaModerateCompounds with nitro groups have shown antimycobacterial properties

Research by Antoci et al. has shown that imidazole derivatives containing chloride or nitro groups in their structure often exhibit enhanced antimycobacterial activity . Similarly, Desai and colleagues demonstrated that certain imidazole derivatives possess significant antifungal properties, particularly against Candida species .

Structure-Activity Relationships

The biological activity of 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole would likely be influenced by several structural features:

  • The nitro group at C5 serves as a bioreductive center, essential for activity against anaerobic microorganisms

  • The dichloromethyl group at C4 might enhance lipophilicity and membrane penetration

  • The benzyl substituent at N1 potentially improves binding interactions with biological targets

These structure-activity relationships align with observations by Mukherjee et al., who noted that benzyl-substituted imidazoles demonstrated enhanced antimicrobial properties .

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable for the analysis and purification of 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole.

Table 6.1: Predicted Chromatographic Parameters

Chromatographic MethodStationary PhaseMobile PhaseDetection Method
TLCSilica gelHexane/ethyl acetate (80:20)UV at 254 nm
HPLCC18 columnAcetonitrile/water gradientUV at 280 nm
GC-MSDB-5 columnTemperature program: 100-300°CMass detector

For TLC analysis, an Rf value of approximately 0.3-0.4 using hexane/ethyl acetate (80:20) could be expected, similar to the values reported for related imidazole derivatives .

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak at m/z 286 [M]⁺

  • Fragmentation pattern including loss of NO₂ (m/z 240)

  • Benzyl fragment at m/z 91

  • Dichloromethyl fragment with distinctive isotope pattern

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